

Application Note: ^1H and ^{13}C NMR Assignments for Glycyl-d-leucine

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Compound of Interest

Compound Name: Glycyl-d-leucine

Cat. No.: B1332752

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Introduction

Glycyl-d-leucine is a dipeptide composed of glycine and the D-isomer of leucine. As a fundamental building block of peptides and proteins, its structural characterization is crucial in various fields, including drug development, biochemistry, and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the structure and purity of such molecules in solution. This application note provides a detailed protocol for the acquisition of ^1H and ^{13}C NMR spectra of **Glycyl-d-leucine** and presents the corresponding chemical shift assignments.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR chemical shift data for **Glycyl-d-leucine**. The data is compiled from typical values observed for similar dipeptides in D_2O , as specific experimental data for the D-isomer can be sparse. Note that the chemical shifts of D- and L-isomers are identical in a non-chiral solvent like D_2O .

Table 1: ^1H NMR Chemical Shift Assignments for **Glycyl-d-leucine** in D_2O

Atom Name	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Gly- α CH ₂	~3.80	s	-
Leu- α CH	~4.20	t	~7.5
Leu- β CH ₂	~1.60	m	-
Leu- γ CH	~1.62	m	-
Leu- δ CH ₃	~0.92	d	~6.5
Leu- δ' CH ₃	~0.88	d	~6.5

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shift Assignments for **Glycyl-d-leucine** in D₂O

Atom Name	Chemical Shift (δ) (ppm)
Gly-C=O	~172.5
Leu-C=O	~182.4
Gly- α C	~43.7
Leu- α C	~56.9
Leu- β C	~43.2
Leu- γ C	~27.3
Leu- δ C	~25.0
Leu- δ' C	~23.5

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **Glycyl-d-leucine**.

1. Sample Preparation

- Materials:
 - **Glycyl-d-leucine** sample (high purity)
 - Deuterium oxide (D₂O, 99.9% D)
 - NMR tubes (5 mm)
 - Vortex mixer
- Procedure:
 - Weigh approximately 5-10 mg of the **Glycyl-d-leucine** sample.
 - Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.
 - Vortex the mixture until the sample is completely dissolved.
 - Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR Spectroscopy Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Solvent: D₂O
 - Temperature: 298 K (25 °C)
 - Number of Scans (NS): 16 to 64 (depending on sample concentration)
 - Relaxation Delay (D1): 5 seconds (to ensure full relaxation of protons)

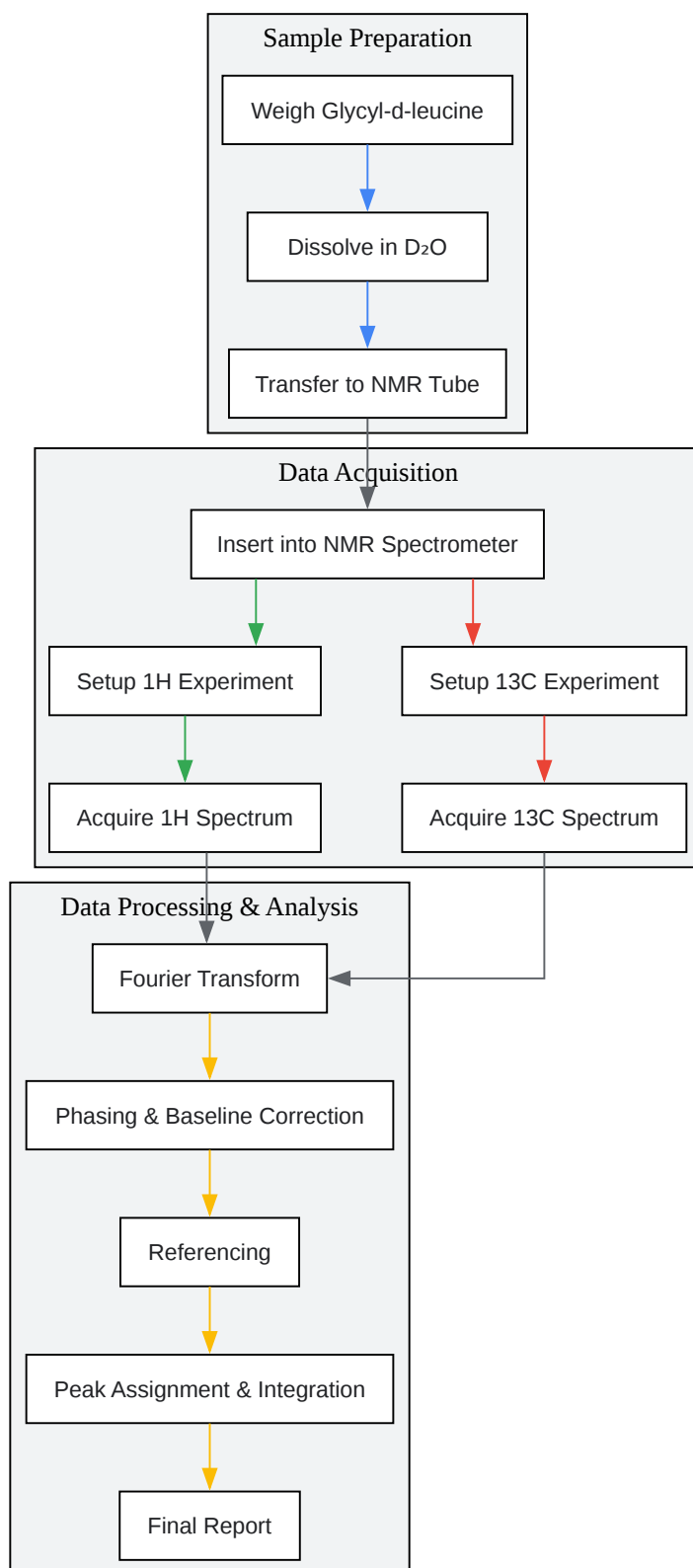
- Acquisition Time (AQ): At least 3 seconds
- Spectral Width (SW): 12-16 ppm
- Transmitter Frequency Offset (O1P): Centered on the water resonance (~4.7 ppm)
- Solvent Suppression: Use a suitable solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
- 13C NMR Spectroscopy Parameters:
 - Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Solvent: D₂O
 - Temperature: 298 K (25 °C)
 - Number of Scans (NS): 1024 to 4096 (or more, as 13C is less sensitive)
 - Relaxation Delay (D1): 2 seconds
 - Acquisition Time (AQ): 1-2 seconds
 - Spectral Width (SW): 200-240 ppm

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully to obtain pure absorption lineshapes.
- Perform baseline correction to ensure a flat baseline.
- Reference the 1H spectrum to the residual HDO signal (set to ~4.7 ppm) or an internal standard. The 13C spectrum is typically referenced indirectly.
- Integrate the signals in the 1H spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **Glycyl-d-leucine**.



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Caption: Workflow for NMR analysis of **Glycyl-d-leucine**.

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